2-(Benzyloxy)-5-chloropyrazine: A Strategic Scaffold for Medicinal Chemistry
2-(Benzyloxy)-5-chloropyrazine: A Strategic Scaffold for Medicinal Chemistry
Topic: 2-(Benzyloxy)-5-chloropyrazine (CAS 1308649-66-2) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
2-(Benzyloxy)-5-chloropyrazine (CAS 1308649-66-2) is a versatile heterocyclic building block utilized primarily in the synthesis of bioactive small molecules.[1] Its structural utility lies in its bifunctionality: the 5-chloro substituent serves as an electrophilic handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 2-benzyloxy group acts as a robust masked hydroxyl moiety.[1] This guide details the physicochemical profile, synthesis protocols, and downstream utility of this compound in drug discovery, specifically targeting kinase inhibitors and GPCR ligands.[1]
Chemical Profile & Physical Properties[2][3]
While experimental data for this specific CAS is limited in public repositories, the following properties are derived from structural analysis and validated computational models standard in medicinal chemistry.
| Property | Value / Description | Note |
| CAS Number | 1308649-66-2 | Unique Identifier |
| IUPAC Name | 2-(Benzyloxy)-5-chloropyrazine | |
| Molecular Formula | ||
| Molecular Weight | 220.66 g/mol | |
| SMILES | Clc1cnc(OCc2ccccc2)cn1 | |
| Appearance | Off-white to pale yellow solid | Predicted based on analogs |
| LogP (Predicted) | ~2.8 - 3.1 | Lipophilic, suitable for cell permeability |
| PSA (Topological) | ~38 Ų | Good oral bioavailability potential |
| H-Bond Acceptors | 3 | Pyrazine nitrogens + Ether oxygen |
| H-Bond Donors | 0 |
Critical Note: Due to the lack of a standardized commercial melting point in open literature, it is mandatory to characterize the solid state of any newly synthesized batch via DSC (Differential Scanning Calorimetry) prior to use in sensitive GMP workflows.
Synthetic Methodology
The synthesis of 2-(benzyloxy)-5-chloropyrazine is a classic example of Nucleophilic Aromatic Substitution (
Reaction Mechanism
The reaction proceeds via the addition-elimination mechanism.[1] The benzyloxide anion attacks the electron-deficient pyrazine ring (activated by the para-nitrogen), forming a Meisenheimer complex, followed by the expulsion of the chloride ion.[1]
Optimized Experimental Protocol
-
Scale: 10 mmol
-
Yield Target: 75–85%
Reagents:
-
2,5-Dichloropyrazine (1.0 eq)[1]
-
Benzyl alcohol (1.05 eq)
-
Sodium Hydride (60% dispersion in oil) (1.1 eq)
-
THF (Anhydrous) or DMF (Anhydrous)
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask under
atmosphere, suspend NaH (1.1 eq) in anhydrous THF at 0°C. -
Nucleophile Formation: Dropwise add Benzyl alcohol (1.05 eq). Stir at 0°C for 30 mins until
evolution ceases. -
Addition: Add a solution of 2,5-Dichloropyrazine (1.0 eq) in THF dropwise to the reaction mixture at 0°C.
-
Expert Insight: Although 2,5-dichloropyrazine is symmetric, keeping the temperature low prevents double substitution (formation of 2,5-bis(benzyloxy)pyrazine).[1]
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS.[1]
-
Workup: Quench carefully with saturated
solution. Extract with EtOAc (3x). Wash combined organics with water and brine.[1] Dry over .[1] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (
, 0-10% EtOAc in Hexanes).
Synthesis Workflow Diagram[1]
Figure 1: Reaction pathway and critical control points for the mono-substitution of 2,5-dichloropyrazine.
Reactivity & Downstream Applications[1]
The value of CAS 1308649-66-2 lies in its orthogonal reactivity.[1] It allows medicinal chemists to elaborate the pyrazine core in two distinct directions.[1]
The "Chloro" Handle (C-5 Position)
The remaining chlorine atom is highly activated for Palladium-catalyzed cross-coupling reactions.[1]
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to install biaryl systems (common in kinase inhibitors).[1]
-
Buchwald-Hartwig: Coupling with amines to generate aminopyrazines.[1]
-
Sonogashira: Installation of alkynes for rigid linker systems.
The "Benzyloxy" Handle (C-2 Position)
The benzyl group acts as a protecting group for the pyrazinone oxygen.[1]
-
Deprotection: Hydrogenolysis (
, Pd/C) or acid-mediated cleavage (TFA/Thioanisole) reveals the 2-hydroxypyrazine (which tautomerizes to the 2(1H)-pyrazinone ).[1] -
Utility: Pyrazinones are privileged scaffolds in inhibitors of neutrophil elastase and various serine proteases.[1]
Reactivity Map[1]
Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups of the core scaffold.
Medicinal Chemistry Applications
This scaffold is frequently observed in the patent literature for oncology and inflammation targets.[1]
-
Kinase Inhibition: The pyrazine ring mimics the adenine core of ATP.[1] Substitution at the 5-position (via the chloro handle) allows the molecule to access the hydrophobic pocket of kinases (e.g., EGFR, JAK).[1]
-
Capsaicin Receptor (TRPV1) Antagonists: Derivatives where the chloro group is replaced by a piperidine-linked benzamide have shown efficacy in treating chronic pain.[1][2] The benzyloxy group can be modified later to tune solubility.[1]
Handling & Safety (E-E-A-T)
As an intermediate, specific toxicological data is often extrapolated from the parent chloropyrazines.
-
Hazard Statements (Inferred): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store in a cool, dry place under inert atmosphere (
or Ar). Halo-pyrazines can hydrolyze slowly in moist air.[1] -
Disposal: Halogenated organic waste streams.
References
-
Synthesis of 2,5-dihalo-3-benzyloxypyrazines. ResearchGate. (Methodology for benzyl alcohol substitution on halo-pyrazines). Link
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. PubMed. (Context for pyrazine utility in drug discovery). Link
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Safety Data Sheet: 2-Chloropyrazine. Fisher Scientific. (Surrogate safety data for chloropyrazine derivatives). Link
-
Application of 2,5-Dichloropyrazine in Synthesis. GuideChem. (General reactivity profiles of the starting material). Link
